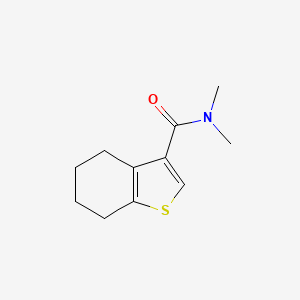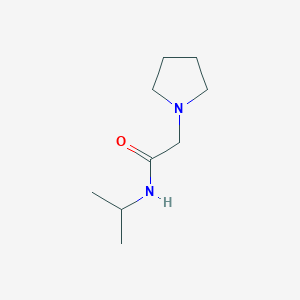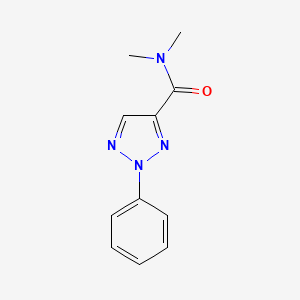![molecular formula C17H25FN4O2 B7517912 [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea](/img/structure/B7517912.png)
[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea is a chemical compound that has been researched for its potential applications in scientific research. It is a member of the piperazine class of compounds, which have been studied for their ability to interact with various biological targets.
Wissenschaftliche Forschungsanwendungen
[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea has been studied for its potential applications in scientific research. It has been reported to have activity against various biological targets, including dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has been used in studies of drug addiction, depression, and anxiety disorders. It has also been studied for its potential as a tool for investigating the role of these receptors in various physiological processes.
Wirkmechanismus
The mechanism of action of [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea is not fully understood. However, it is believed to interact with various receptors in the brain and central nervous system. It has been reported to have activity at dopamine receptors, serotonin receptors, and adrenergic receptors. These interactions may contribute to the compound's effects on behavior and physiological processes.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to affect the release of dopamine and other neurotransmitters in the brain. It has also been reported to affect the activity of various enzymes and proteins involved in cellular signaling pathways. These effects may contribute to the compound's ability to modulate behavior and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea has several advantages and limitations for use in lab experiments. One advantage is its ability to interact with multiple biological targets, which may make it useful for investigating the role of these targets in various physiological processes. However, one limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and its interactions with various biological targets. Additionally, future research may focus on developing more selective derivatives of this compound, which may reduce the potential for off-target effects.
Synthesemethoden
The synthesis method for [6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea involves the reaction of 4-fluorophenylpiperazine with 6-bromo-1-hexanone in the presence of potassium carbonate. The resulting intermediate is then reacted with urea to yield the final product. This method has been reported in the literature and has been used to produce this compound for scientific research purposes.
Eigenschaften
IUPAC Name |
[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c18-14-5-7-15(8-6-14)21-10-12-22(13-11-21)16(23)4-2-1-3-9-20-17(19)24/h5-8H,1-4,9-13H2,(H3,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMYKSCQKJLEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)

![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)


![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)
![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)
![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)